molecular formula C31H23CuF3N2P B12518368 copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane

Cat. No.: B12518368
M. Wt: 575.0 g/mol
InChI Key: AKGOGTMOALVICI-UHFFFAOYSA-N
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Description

Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline, trifluoromethane, and triphenylphosphane. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane and triphenylphosphane . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The resulting product is a thermally stable, single-component reagent that can be easily handled .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The compound is typically stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl iodides, organoboron reagents, and terminal alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions are trifluoromethylated aryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism by which copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane exerts its effects involves the activation of the trifluoromethyl group, which is then transferred to the substrate. The copper(I) center plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of the trifluoromethyl group . The molecular targets and pathways involved in these reactions include aryl iodides, organoboron reagents, and terminal alkynes .

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) trifluoromethanesulfonate
  • Dichloro(1,10-phenanthroline)copper(II)
  • Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Uniqueness

Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is unique due to its ability to act as a single-component reagent for trifluoromethylation reactions. It is thermally stable and can be easily handled, making it a valuable reagent in organic synthesis . Additionally, its broad substrate scope and tolerance of various functional groups set it apart from other similar compounds .

Properties

IUPAC Name

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOGTMOALVICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23CuF3N2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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